5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one is a synthetic organic compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pyrimidine ring structure, which is substituted with bis(2-chloroethyl)amino, methoxy, and methyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one typically involves the reaction of 4-methoxy-6-methylpyrimidin-2(1H)-one with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Industrial production methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anticancer agents due to its ability to alkylate DNA.
Industry: It is used in the production of pharmaceuticals and other chemical products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which can covalently bind to the nucleophilic centers of DNA bases, particularly guanine. This alkylation leads to the formation of DNA cross-links, disrupting DNA replication and transcription, ultimately resulting in cell death. The compound’s molecular targets include DNA and other nucleophilic biomolecules, and its pathways involve the induction of DNA damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Bendamustine: A nitrogen mustard compound with similar alkylating properties, used as an anticancer agent.
Chlorambucil: Another nitrogen mustard derivative with DNA-alkylating activity, used in cancer treatment.
Melphalan: A nitrogen mustard compound used in chemotherapy for its ability to cross-link DNA.
Uniqueness
5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its solubility and reactivity, differentiating it from other nitrogen mustard compounds.
Properties
CAS No. |
62756-91-6 |
---|---|
Molecular Formula |
C10H15Cl2N3O2 |
Molecular Weight |
280.15 g/mol |
IUPAC Name |
5-[bis(2-chloroethyl)amino]-4-methoxy-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H15Cl2N3O2/c1-7-8(15(5-3-11)6-4-12)9(17-2)14-10(16)13-7/h3-6H2,1-2H3,(H,13,14,16) |
InChI Key |
VTALVASEKCOLSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)OC)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.